4-Bromo-3-chloro-5-methylpyridine
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Overview
Description
4-Bromo-3-chloro-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Mechanism of Action
Target of Action
4-Bromo-3-chloro-5-methylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway that this compound is involved in . This reaction allows for the formation of carbon–carbon bonds, which are crucial in many biological processes .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally robust .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of 3-methylpyridine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-5-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions to facilitate the coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-chloro-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
- 2-Bromo-4-chloro-5-methylpyridine
- 4-Bromo-2-chloro-5-methylpyridine
- 5-Bromo-2-chloro-3-methylpyridine
Comparison: 4-Bromo-3-chloro-5-methylpyridine is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-bromo-3-chloro-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNAWFPDPRFJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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